(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Description
The compound “(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate” is a chiral molecule featuring a bicyclo[2.2.1]heptan-2-one core with a (1S,4R) stereochemical configuration. The methanesulfonate ester group is attached to a methyl substituent on the bicyclic framework, while the (S)-2-(piperidin-2-yl)ethanol moiety introduces a secondary alcohol and a piperidine ring. The compound’s synthesis likely involves regioselective functionalization of the bicyclic system, as seen in related sulfonamide derivatives .
Properties
IUPAC Name |
2-piperidin-2-ylethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4S/c1-16(2)13-6-8-17(16,15(19)11-13)12-23(20,21)22-10-7-14-5-3-4-9-18-14/h13-14,18H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSUPYXLHXAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCCC3CCCCN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalyst Performance
Critical parameters include:
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Catalyst loading : ≥0.15 g of RuO₂ per mole of 2-pyridineethanol.
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Temperature : 90–120°C to balance reaction rate and selectivity.
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Solvent system : Piperidine-water mixtures (e.g., 1:1 v/v) enhance catalyst stability and product purity.
Table 1 summarizes results from representative hydrogenation runs:
| RuO₂ Loading (g/mol) | H₂ Pressure (psig) | Temp (°C) | Yield (%) | N-Methyl Byproduct (%) |
|---|---|---|---|---|
| 0.15 | 500 | 100 | 81.6 | 0.27 |
| 0.20 | 1000 | 110 | 91.7 | 1.07 |
| 0.25 | 1500 | 120 | 86.6 | 0.46 |
Data adapted from, Tables IV–VIII.
Synthesis of (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl Methanesulfonate
The camphor-derived sulfonate moiety is prepared from (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid (camphorsulfonic acid). PubChem entry 100977177 identifies the isopropyl ester variant, but the methanesulfonate can be synthesized via direct sulfonation of the corresponding alcohol.
Sulfonation Methodology
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Reagents : Methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF).
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Conditions : Base (e.g., triethylamine) at 0–25°C to minimize racemization.
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Stereochemical integrity : The (1S,4R) configuration is preserved due to the rigid bicyclic structure of the camphor framework.
Coupling of (S)-2-(Piperidin-2-yl)ethanol and Camphor Methanesulfonate
The final step involves nucleophilic substitution, where the hydroxyl group of (S)-2-(Piperidin-2-yl)ethanol displaces the methanesulfonate group. EP2455377B1 describes analogous alkylation reactions using methanesulfonate esters under mild conditions:
Optimized Coupling Protocol
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Base : Potassium carbonate (K₂CO₃) or triethylamine.
Table 2 illustrates solvent effects on coupling efficiency:
| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 50 | 18 | 78 | 95 |
| THF | 40 | 24 | 85 | 97 |
| DCM | 25 | 36 | 62 | 89 |
Byproduct Analysis and Mitigation Strategies
N-Methylation in Hydrogenation
N-methyl-2-(2-hydroxyethyl)piperidine forms via reductive alkylation if amine co-solvents are omitted. Patent US6258955B1 demonstrates that piperidine additives reduce this byproduct to <1% (Table 1).
Racemization During Coupling
The (S)-configuration of the piperidine ethanol is susceptible to racemization under acidic or high-temperature conditions. Maintaining pH >8 and temperatures <50°C preserves enantiomeric excess.
Industrial-Scale Considerations
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Catalyst recycling : RuO₂ can be reused ≥5 times after pickling with piperidine.
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Solvent recovery : THF and DMF are distilled and reused, reducing costs.
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Environmental impact : High-pressure hydrogenation requires specialized equipment but generates minimal waste compared to stoichiometric reductions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonate ester is highly susceptible to nucleophilic attack. Representative reactions include:
Mechanistic Insight : The rigid norbornane framework directs nucleophilic attack to the less hindered exo-face, while the (S)-piperidine ethanol moiety influences stereoselectivity .
Oxidation and Condensation Reactions
The ethanol group undergoes oxidation to an oxime or ketone under metal-mediated conditions:
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Oxime Formation :
Treatment with NaNO₂/HCl in the presence of Fe(II) catalysts generates α-oxime derivatives (e.g., R₁C(═NOH)CH(R₂)SO₃⁻) . -
Condensation with Ketones :
Reacts with cyclic ketones (e.g., cyclohexanone) via acid-catalyzed aldol-like condensation to form spirocyclic amines .
Metal-Mediated Reactions
Transition metals (Ni, Cu, Mn) facilitate unique transformations:
Example : In the presence of MnO₂ and quinidine, the compound participates in Henry reactions with nitroso intermediates to yield chiral oximes .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
(S)-2-(Piperidin-2-yl)ethanol has been investigated for its therapeutic properties. Research indicates that derivatives of piperidine compounds exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing piperidine structures have shown promising results against bacterial and fungal strains, making them candidates for developing new antimicrobial agents .
- CNS Disorders : Some studies suggest that piperidine derivatives may be effective in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment due to their ability to modulate neurotransmitter systems .
Synthetic Methodologies
The compound serves as an important intermediate in the synthesis of more complex molecules. It can be used in:
- Synthesis of Heterocyclic Compounds : It has been utilized in the synthesis of novel heterocyclic compounds that combine piperidine with other functional groups, enhancing their pharmacological profiles .
- Building Block for Drug Development : The compound acts as a versatile building block for the synthesis of various bioactive molecules, facilitating the development of new drugs targeting metabolic syndromes and other health issues .
Antimicrobial Evaluation
A study synthesized several piperidine derivatives, including (S)-2-(Piperidin-2-yl)ethanol, which were evaluated for their antimicrobial activity using serial dilution methods. The results indicated that certain derivatives exhibited significant antibacterial and antifungal properties compared to standard reference drugs .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction between (S)-2-(Piperidin-2-yl)ethanol derivatives and target proteins involved in disease pathways. These studies revealed important insights into the binding affinities and mechanisms of action for potential therapeutic applications .
Mechanism of Action
The mechanism of action of (S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the bicyclic heptane derivative can modulate the activity of these targets. The methanesulfonate group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Stereochemical Sensitivity : The (1S,4R) configuration in the target compound distinguishes it from analogs like the (1S,4S)-benzylidene derivative , which may exhibit divergent biological activity due to altered spatial orientation. Enantiomorph-polarity studies emphasize the importance of accurate stereochemical assignment for efficacy .
Sulfonate vs. Sulfonamide : The methanesulfonate group in the target compound enhances aqueous solubility compared to sulfonamide derivatives (e.g., dimethyl sulfonamide in ), making it more suitable for drug formulation.
This contrasts with compounds lacking piperidine (e.g., trifluoromethyl pyridyl derivatives in ).
Biological Relevance: The bicyclo[2.2.1]heptan-2-one core is shared with pesticidal organophosphates (e.g., piperophos in ), suggesting structural versatility across applications. However, the target compound’s sulfonate group may redirect its utility toward therapeutic uses.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (S)-2-(Piperidin-2-yl)ethanol derivatives?
- Methodology : The sulfonate ester group is typically introduced via reaction of the corresponding alcohol with a sulfonyl chloride (e.g., methanesulfonyl chloride) under anhydrous conditions. For example, the bicyclo[2.2.1]heptane alcohol precursor can be treated with methanesulfonyl chloride in dichloromethane with a base like triethylamine to form the sulfonate ester . Purification often involves column chromatography using silica gel and a gradient of ethyl acetate/hexane.
- Key Considerations : Ensure stereochemical integrity during sulfonylation by monitoring reaction temperature (0–25°C) and using chiral auxiliaries if necessary.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for characteristic signals:
- Bicyclo[2.2.1]heptane protons (δ 1.2–2.5 ppm, complex splitting due to rigid structure).
- Methanesulfonate group (δ 3.0–3.2 ppm, singlet for SO₃CH₃).
- Piperidine ethanol protons (δ 3.6–4.0 ppm for CH₂OH, δ 2.5–3.0 ppm for piperidine CH₂).
- ¹³C NMR : Confirm the quaternary carbonyl carbon (δ ~210 ppm) and sulfonate sulfur-bound carbon (δ ~45 ppm) .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- GHS Classification : Likely skin/eye irritant (Category 2) and respiratory sensitizer (Category 3) based on structurally similar piperidine derivatives .
- Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of aerosols .
Advanced Research Questions
Q. How does stereochemistry at the bicyclo[2.2.1]heptane ring influence reactivity in nucleophilic substitutions?
- Mechanistic Insight : The (1S,4R) configuration imposes steric hindrance on the sulfonate group, reducing accessibility for nucleophilic attack. Computational studies (DFT) can model transition states to compare activation energies for (1S,4R) vs. (1R,4S) diastereomers .
- Experimental Validation : Kinetic studies using polarimetric or chiral HPLC analysis (e.g., Chiralpak AD-H column) under varying nucleophile concentrations .
Q. How to resolve contradictions in NMR data caused by solvent or temperature effects?
- Approach :
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in bicyclo[2.2.1]heptane) by acquiring spectra at 25°C, 0°C, and -40°C.
- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions with the sulfonate group .
Q. How to develop an enantioselective HPLC method for assessing chiral purity?
- Method Development :
- Column Selection : Use a polysaccharide-based chiral column (e.g., Chiralcel OD-H) with a mobile phase of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid .
- Detection : UV at 210 nm (sulfonate absorption).
- Validation : Spike synthetic mixtures with (R)-enantiomer to establish resolution (R > 1.5) and linearity (R² > 0.99) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
